1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSEGIGDCETIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377202 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-36-7 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its molecular structure, a plausible and detailed synthetic route, methods for its structural elucidation, and an exploration of its potential as a pharmacologically active agent. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are exploring novel molecular scaffolds.
Introduction: The Convergence of Two Privileged Scaffolds
This compound incorporates two key structural motifs that are highly prevalent in medicinal chemistry: the piperidine ring and the pyridazine system. The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to introduce conformational rigidity, modulate physicochemical properties, and provide vectors for interaction with biological targets.[1][2] Its saturated heterocyclic nature allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing drug-receptor interactions.[1]
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is also a well-established pharmacophore. The 6-chloropyridazine moiety, in particular, has been explored for its utility in developing agents with a range of biological activities, including potential as nicotinic agents and in the treatment of inflammatory conditions.[3] The presence of the chlorine atom offers a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
The strategic combination of these two privileged scaffolds in this compound results in a molecule with a unique topology and electronic distribution, making it a compelling candidate for investigation in various therapeutic areas. The carboxylic acid functional group further enhances its potential by providing a key site for ionic interactions or for serving as a bioisostere for other functional groups in drug design.[5]
Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound is depicted below. Key physicochemical parameters, derived from available data and computational models, are summarized in the accompanying table.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | 339276-34-5 | Vendor Data |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | Vendor Data |
| Molecular Weight | 255.71 g/mol | Vendor Data |
| Melting Point | 98-100 °C | Vendor Data |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |
| logP (calculated) | 0.8282 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Purification
The rationale for this approach is the well-documented reactivity of halopyridazines towards nucleophilic displacement, particularly with amine nucleophiles. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards substitution.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol:
Materials:
-
3,6-Dichloropyridazine
-
Piperidine-4-carboxylic acid
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of piperidine-4-carboxylic acid (1.0 equivalent) in DMF (or DMSO) is added a suitable base such as potassium carbonate (2.5 equivalents) or DIPEA (3.0 equivalents).
-
Addition of Electrophile: 3,6-Dichloropyridazine (1.1 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then acidified to a pH of approximately 4-5 using a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Extraction and Drying: The precipitate is collected by filtration, or if it remains in solution, the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section. The melting point of the purified product should be sharp and consistent with the reported value (98-100 °C).
Structural Elucidation and Characterization
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridazine and piperidine moieties. The two protons on the pyridazine ring will appear as doublets in the aromatic region. The protons of the piperidine ring will likely appear as complex multiplets in the aliphatic region. The methine proton at the 4-position of the piperidine ring, adjacent to the carboxylic acid, will be a distinct multiplet. The acidic proton of the carboxylic acid may be observed as a broad singlet, or it may exchange with residual water in the solvent.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms in the molecule. The carbons of the pyridazine ring will resonate in the downfield region characteristic of aromatic heterocycles. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the piperidine ring will be observed in the aliphatic region.[7][8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass of C₁₁H₁₄ClN₃O₂. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
-
C-H stretching bands for the aliphatic and aromatic protons.
-
C=N and C=C stretching vibrations from the pyridazine ring.
-
A C-Cl stretching band.[10]
Potential Applications and Biological Significance
The unique structural features of this compound suggest its potential utility in several areas of drug discovery.
Caption: Potential therapeutic applications of the core scaffold.
Central Nervous System (CNS) Disorders
Derivatives of the 6-chloropyridazin-3-yl scaffold have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a variety of CNS functions and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The title compound, by virtue of its 6-chloropyridazinyl moiety, could serve as a valuable starting point for the development of novel nAChR modulators.
Anti-inflammatory and Analgesic Agents
The pyridazine and pyridazinone cores are present in molecules that exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4] The carboxylic acid group in the target molecule could mimic the acidic functionality present in many non-steroidal anti-inflammatory drugs (NSAIDs) that is crucial for binding to the active site of COX enzymes.
Antimicrobial Agents
The piperidine ring is a component of many natural and synthetic compounds with antimicrobial activity. For instance, certain piperidine derivatives have been investigated as potential anti-tubercular agents.[11] Given the urgent need for new antibiotics to combat drug-resistant pathogens, the exploration of this compound and its derivatives in this area is warranted.
Conclusion
This compound is a synthetically accessible molecule that combines the favorable attributes of the piperidine and chloropyridazine scaffolds. Its structure presents multiple opportunities for chemical diversification, making it an attractive starting point for the development of new therapeutic agents. The proposed synthetic route is robust and relies on well-established chemical principles. The potential for this molecule to interact with a range of biological targets, particularly in the areas of CNS disorders and inflammation, underscores its importance as a subject for further investigation in the field of medicinal chemistry. The detailed characterization and biological evaluation of this compound and its analogues are poised to yield valuable insights for future drug discovery endeavors.
References
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
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Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 136-148. Retrieved from [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Retrieved from [Link]
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PubMed. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Letters in Drug Design & Discovery, 17(7), 867-882. Retrieved from [Link]
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Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500226. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. Retrieved from [Link]
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Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-864. Retrieved from [Link]
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ChemRxiv. (n.d.). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117001. Retrieved from [Link]
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IOPscience. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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"1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid" literature review
An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, this compound. Drawing from established principles in medicinal chemistry and extrapolating from the rich literature on related pyridazine and piperidine derivatives, we will delve into a proposed synthesis, explore its potential biological activities, and outline key experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Scaffold of Promise
The molecule this compound is a fascinating composite of three key pharmacophores: a pyridazine ring, a piperidine core, and a carboxylic acid moiety. Each of these components has a well-established role in medicinal chemistry, and their combination in this specific arrangement suggests a high potential for biological activity.
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The Pyridazine Moiety: Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The 6-chloro substituent offers a reactive handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
-
The Piperidine Core: The piperidine ring is a common scaffold in many approved drugs, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties. The 4-carboxylic acid substitution provides a key interaction point, often with the active sites of enzymes or receptors.[1]
-
The Carboxylic Acid Group: This functional group is frequently employed in drug design to enhance solubility and to act as a key binding element, often forming hydrogen bonds or ionic interactions with biological targets.
The strategic combination of these three components in this compound creates a molecule with significant potential for targeted therapeutic intervention.
Proposed Synthesis: A Rational Approach
Step-by-Step Experimental Protocol:
Step 1: Synthesis of ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add ethyl isonipecotate (1.1 eq) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at an elevated temperature, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties and Structural Analysis
The predicted physicochemical properties of this compound suggest its potential as a drug candidate.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~255.69 g/mol | Adheres to Lipinski's rule of five (<500), favoring good absorption and permeation. |
| logP | ~1.5 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | These features are important for target binding. |
The molecule possesses a degree of conformational flexibility due to the piperidine ring, which can adopt different chair conformations. The carboxylic acid group is acidic, while the pyridazine and piperidine nitrogens are basic, making the molecule zwitterionic at physiological pH.
Anticipated Biological Activity and Therapeutic Potential
Based on the biological activities of structurally related compounds, this compound is anticipated to exhibit a range of pharmacological effects.
Potential Biological Targets:
-
Enzyme Inhibition: The core structure is reminiscent of inhibitors of various enzymes. For instance, piperidine derivatives have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis[2]. The carboxylic acid moiety is a common feature in enzyme inhibitors, often chelating metal ions in the active site or forming key hydrogen bonds.
-
Receptor Modulation: Derivatives of 6-chloropyridazin-3-yl have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs)[3]. The piperidine scaffold is also prevalent in ligands for various G-protein coupled receptors (GPCRs).
-
Kinase Inhibition: Pyridazine-containing compounds have been explored as tyrosine kinase inhibitors for applications in oncology[4]. The overall structure of the target molecule could potentially fit into the ATP-binding pocket of certain kinases.
Potential Therapeutic Areas:
-
Infectious Diseases: Given the activity of similar compounds against Mycobacterium tuberculosis, this molecule could be investigated as a potential anti-tubercular agent.
-
Neurodegenerative and Psychiatric Disorders: The potential interaction with nAChRs suggests possible applications in conditions like Alzheimer's disease, Parkinson's disease, or depression[5].
-
Inflammatory Diseases and Cancer: Inhibition of kinases or other enzymes involved in inflammatory pathways or cell proliferation could lead to treatments for various inflammatory conditions or cancers.
Caption: Potential mechanisms of action and therapeutic outcomes.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays should be conducted.
In Vitro Enzyme Inhibition Assay (Generic Protocol):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the target enzyme, its substrate, and any necessary co-factors in a buffer solution.
-
Add serial dilutions of the test compound to the wells. Include positive and negative controls.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Cell-Based Assay for Cytotoxicity:
-
Plate cells of a relevant cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Determine the CC50 (half-maximal cytotoxic concentration) of the compound.
Structure-Activity Relationships (SAR) Insights
The modular nature of this compound allows for systematic modifications to probe the SAR and optimize its biological activity.
| Molecular Region | Potential Modifications | Expected Impact on Activity |
| 6-Chloro Substituent | Replacement with other halogens (F, Br, I), small alkyl groups, or amino groups. | Modulate electronic properties and provide vectors for further derivatization. |
| Piperidine Ring | Introduction of substituents at the 2, 3, 5, or 6 positions; variation of stereochemistry. | Influence conformational preferences and interactions with the binding pocket. |
| Carboxylic Acid | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole). | Alter solubility, cell permeability, and binding interactions. |
| Linker | Variation of the point of attachment on the pyridazine ring (e.g., position 4 or 5). | Change the overall geometry of the molecule. |
Systematic exploration of these modifications will be crucial in identifying analogues with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for development into a novel therapeutic agent. The proposed synthetic route is straightforward and amenable to the generation of a library of analogues for SAR studies. Based on the analysis of related compounds, this molecule warrants investigation for its potential activity in infectious diseases, neuroscience, and oncology.
Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets. The insights gained from these studies will guide the optimization of this lead compound towards a clinical candidate.
References
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
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Kaneko, T., Clark, R. S. J., Ohi, N., Ozaki, F., Kawahara, T., Kamada, A., Okano, K., Yokohama, H., Ohkuro, M., Muramoto, K., Takenaka, O., & Kobayashi, S. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][2]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675–687. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
Introduction: A Key Scaffold in Medicinal Chemistry
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound of significant interest in drug discovery and medicinal chemistry. Its structure combines a piperidine-4-carboxylic acid moiety, a common fragment in pharmacologically active molecules that can enhance pharmacokinetic properties, with a 6-chloropyridazine ring. The pyridazine core is a bioisostere of other aromatic systems and is featured in compounds targeting a range of biological pathways. The chlorine atom on the pyridazine ring serves as a crucial synthetic handle, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions, thereby enabling the generation of diverse chemical libraries for screening.
Derivatives of 6-chloropyridazine have been explored for their potential as nicotinic agents and in other therapeutic areas.[1] The synthesis of this specific scaffold provides a foundational building block for developing novel chemical entities. This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in the principles of nucleophilic aromatic substitution.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient pyridazine ring at the carbon atom bonded to the chlorine. The pyridazine ring is "activated" towards nucleophilic attack by the electron-withdrawing effect of the two ring nitrogen atoms. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
The general reaction scheme is as follows:
3,6-Dichloropyridazine + Piperidine-4-carboxylic acid → this compound
This protocol is optimized for selectivity, targeting mono-substitution on the pyridazine ring. The choice of solvent, base, and temperature is critical to ensure high yield and purity while minimizing the formation of undesired bis-substituted byproducts.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of the target compound.
Materials and Equipment
| Reagents & Chemicals | Grade | CAS No. | Supplier Example |
| 3,6-Dichloropyridazine | ≥98% | 141-30-0 | Sigma-Aldrich |
| Piperidine-4-carboxylic acid | ≥98% | 498-94-2 | Alfa Aesar |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | 7087-68-5 | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | 68-12-2 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR |
| Hexanes | ACS Grade | 110-54-3 | VWR |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |||
| Brine (Saturated aq. NaCl) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ||
| Silica Gel | 60 Å, 230-400 mesh | 63231-67-4 | Merck |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., LC-MS)
Synthetic Workflow Diagram
The overall process from reactants to the final, characterized product is outlined below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq, e.g., 1.49 g, 10.0 mmol).
-
Addition of Reagents: Add piperidine-4-carboxylic acid (1.05 eq, 1.36 g, 10.5 mmol) followed by anhydrous N,N-Dimethylformamide (DMF, approx. 20 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25.0 mmol) to the suspension. The base is crucial for scavenging the HCl produced, preventing the protonation of the piperidine nitrogen which would render it non-nucleophilic.
-
Reaction Conditions: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in dichloromethane. The disappearance of the starting 3,6-dichloropyridazine spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted carboxylic acid and residual DMF, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, starting from 100% EtOAc and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in EtOAc), is typically effective.
-
Collect fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Data and Characterization
Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ |
| Molecular Weight | 241.67 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: ~12.3 (br s, 1H, COOH), ~7.5 (d, 1H, pyridazine-H), ~7.1 (d, 1H, pyridazine-H), ~4.2 (m, 2H, piperidine-CH₂), ~3.1 (m, 2H, piperidine-CH₂), ~2.5 (m, 1H, piperidine-CH), ~1.9 (m, 2H, piperidine-CH₂), ~1.6 (m, 2H, piperidine-CH₂) |
| MS (ESI+) | m/z: 242.07 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Perform all steps in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
3,6-Dichloropyridazine: Harmful if swallowed and an irritant to skin and eyes.
-
DIPEA: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
DMF: A skin and eye irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Scientific Insights
-
Low Yield: If the yield is poor, ensure all reagents, especially the DMF, were anhydrous. Water can interfere with the reaction. Incomplete reaction can be addressed by increasing the reaction time or temperature, though this may also increase byproduct formation.
-
Formation of Bis-substituted Product: The use of a slight excess of the piperidine starting material and carefully controlled stoichiometry helps minimize the formation of the bis-adduct where both chlorines on the pyridazine are substituted. If significant amounts are formed, careful chromatographic separation is required.
-
Purification Challenges: The carboxylic acid functionality can cause the compound to streak on silica gel columns. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape and separation.
References
-
Zoltán, B., et al. (2010). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Bioorganic & Medicinal Chemistry. Available at: [Link][1]
-
PubChem. Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link][2]
-
Zhang, Y., et al. (2021). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link][3]
-
Al-Ghorbani, M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link][4]
Sources
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Interpretation of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a confluence of important pharmacophores: a halogenated pyridazine ring, a piperidine scaffold, and a carboxylic acid moiety. Such molecules are of significant interest in medicinal chemistry, potentially as intermediates or as active agents themselves[1]. Accurate structural confirmation is not merely a procedural step but a prerequisite for understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.
This guide provides an in-depth, comparative analysis of the key spectral data—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—expected for this compound. By dissecting the molecule into its constituent fragments and comparing with known spectral data from analogous structures, we will build a comprehensive and validated interpretive framework. This document is designed for researchers, scientists, and drug development professionals who require a practical, expertise-driven approach to spectral data interpretation.
Molecular Structure and Atom Labeling
A logical starting point for any spectral analysis is a clear understanding of the molecular architecture. The structure below is labeled to facilitate unambiguous assignment of spectral signals throughout this guide.
Caption: Labeled structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling provides information about adjacent protons.
Expected ¹H NMR Data
| Assigned Protons | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| Pyridazine H-4, H-5 | ~7.2 - 7.6 | d | ~9.0 | The two pyridazine protons are adjacent, forming an AX system and appearing as doublets. For comparison, the protons in 3,6-dichloropyridazine appear as a singlet at ~7.57 ppm[2]. The N-piperidine substituent will have a minor electronic effect on these shifts. |
| Piperidine H-2e, H-6e (axial) | ~4.0 - 4.4 | m | - | These protons are adjacent to the electron-withdrawing pyridazine ring, causing a significant downfield shift into this region. |
| Piperidine H-2a, H-6a (equatorial) | ~3.0 - 3.4 | m | - | Also deshielded by the pyridazine ring, but typically upfield from their axial counterparts. |
| Piperidine H-4 | ~2.5 - 2.8 | m | - | This proton is alpha to the carboxylic acid group, leading to a moderate downfield shift. |
| Piperidine H-3e, H-5e, H-3a, H-5a | ~1.7 - 2.2 | m | - | These protons reside in a standard aliphatic environment and are expected in this range, similar to unsubstituted piperidine-4-carboxylic acid[3][4]. |
| Carboxylic Acid -OH | >10 (typically ~12) | br s | - | The acidic proton is highly deshielded and often appears as a broad singlet. Its visibility can be dependent on the solvent (exchange with D₂O) and concentration[5]. |
Causality Behind Assignments
The key to this interpretation is recognizing the strong deshielding effect of the nitrogen-rich, electron-deficient pyridazine ring on the adjacent piperidine protons (H-2, H-6). This effect pushes their signals significantly downfield from a typical N-alkyl piperidine. The chlorine atom at C-6 further enhances the electron-withdrawing nature of the pyridazine system[6][7][8]. The remaining piperidine protons are less affected and their shifts can be benchmarked against reference compounds like piperidine-4-carboxylic acid itself[3][9].
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Chemical shifts are sensitive to hybridization and the electronic nature of attached atoms.
Expected ¹³C NMR Data
| Assigned Carbons | Predicted δ (ppm) | Rationale & Comparative Insights |
| Carboxylic Acid C=O | ~175 - 180 | The carbonyl carbon of a carboxylic acid is highly characteristic and appears in this downfield region[10][11]. |
| Pyridazine C-3, C-6 | ~150 - 160 | These carbons are attached to nitrogen (and C-6 to chlorine), making them highly electron-deficient and thus significantly deshielded. |
| Pyridazine C-4, C-5 | ~120 - 130 | These are standard aromatic C-H carbons, appearing in the expected region for heterocyclic systems[6][7]. |
| Piperidine C-2, C-6 | ~45 - 50 | These carbons are directly attached to the pyridazine nitrogen, resulting in a downfield shift compared to unsubstituted piperidine. |
| Piperidine C-4 | ~40 - 45 | The carbon bearing the carboxylic acid group. |
| Piperidine C-3, C-5 | ~28 - 33 | Standard aliphatic carbons within the piperidine ring. |
Expert Insights
The ¹³C NMR spectrum serves as a crucial validation tool. The count of distinct signals should match the number of chemically non-equivalent carbons. The most informative signals are the downfield shifts of the pyridazine carbons (C-3, C-6) and the carboxylic acid carbonyl, which are diagnostic for the presence of these functional groups. Comparing the aliphatic region to N-Boc-piperidine-4-carboxylic acid can help confirm the piperidine assignments[5].
Mass Spectrometry: Molecular Weight and Halogen Signature
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. For halogenated compounds, MS is particularly revealing due to isotopic distributions.
Expected Mass Spectrometry Data
| m/z Value | Ion Identity | Interpretation & Causality |
| ~241.06 | [M]⁺ | Molecular ion peak corresponding to the ¹²C, ³⁵Cl isotopologue (C₁₀H₁₂³⁵ClN₃O₂). |
| ~243.06 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotopologue. The key confirmatory feature for a monochlorinated compound is the M/M+2 intensity ratio of approximately 3:1[12][13][14]. |
| ~196.06 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway for carboxylic acids. |
| ~128.16 | [Piperidine-4-carboxylic acid]⁺ | Cleavage of the N-C bond between the piperidine and pyridazine rings. |
| ~113.02 | [Chloropyridazine]⁺ | Fragment corresponding to the chloropyridazine moiety after cleavage. |
Trustworthiness Through Isotopic Pattern
The presence of a single chlorine atom provides a self-validating feature within the mass spectrum. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[14]. This results in a pair of peaks for every chlorine-containing fragment, separated by 2 m/z units, with a relative intensity ratio of roughly 3:1. Observing this pattern for the molecular ion is definitive proof of the compound's elemental composition regarding chlorine[12][15].
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for confirming their presence.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic features in an IR spectrum[16]. |
| 2850 - 3000 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the C-H bonds in the piperidine ring. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The strong carbonyl absorption is another key indicator of the carboxylic acid group[16]. Its exact position can be influenced by hydrogen bonding. |
| ~1600, ~1470 | C=C, C=N stretch (Aromatic) | Medium-Weak | Vibrations associated with the pyridazine ring. |
| ~1200 - 1300 | C-N stretch | Medium | Stretching of the C-N bonds in the piperidine and its link to the pyridazine. |
| ~700 - 800 | C-Cl stretch | Medium-Strong | Characteristic absorption for a carbon-chlorine bond. |
Comparative Analysis
The IR spectrum provides a quick "checklist" of functional groups. The most compelling evidence comes from the simultaneous observation of the very broad O-H stretch and the strong C=O stretch, which together are unequivocal proof of a carboxylic acid[16]. This data, combined with the C-Cl and aromatic C=N stretches, strongly supports the proposed structure, corroborating the more detailed information from NMR and MS.
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectral Analysis
Caption: Standardized workflow for comprehensive spectral characterization.
Step-by-Step Methodologies
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange of the acidic proton, making it more easily observable.
-
Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.
-
¹H NMR: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 s) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
2D NMR: If assignments are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm connectivity.
-
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Acquisition: Infuse the sample directly or via LC into an electrospray ionization (ESI) source. Operate in positive ion mode to generate the [M+H]⁺ ion. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., 50-500 m/z). For definitive formula confirmation, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement within 5 ppm of the theoretical value.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the fastest and most common method.
-
Sample Preparation (KBr Pellet): If ATR is unavailable, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add at least 16-32 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet must be collected and subtracted from the sample spectrum.
-
Conclusion
The structural elucidation of this compound is a synergistic process. While each analytical technique provides valuable information, their combined power allows for an unambiguous and confident characterization. The ¹H and ¹³C NMR spectra map the covalent framework, the mass spectrum confirms the molecular formula and the presence of chlorine through its distinct isotopic signature, and the IR spectrum provides a rapid verification of the key functional groups. This guide establishes a robust framework for interpreting the expected spectral data, providing a benchmark for researchers working with this compound and its analogues.
References
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PubChem. Piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link][3]
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CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. [Link]
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SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. John Wiley & Sons, Inc. [Link]
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MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link][6]
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The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link][15]
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ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link][7]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 43(24), 4747-4756. [Link][1]
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Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. [Link]
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ResearchGate. Vibrational spectra of 3,6-dichloropyridazine. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Brunning, A. (2015). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link][12]
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ChemRxiv. Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. [Link]
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Journal of the Chemical Society B: Physical Organic. The proton magnetic resonance spectrum of pyridazine. [Link][8]
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All In One Guide By Dr. Suraj. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link][13]
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UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][10]
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ResearchGate. Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm-1. [Link]
- Google Patents.
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PMC. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][11]
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PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
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Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
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A Comparative Guide to MenA Inhibitors: Evaluating Novel Scaffolds Against Established Compounds
This guide provides a comparative analysis of emerging and established inhibitors of 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), a critical enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. As antibiotic resistance continues to be a major global health threat, novel targets like MenA are of significant interest. Here, we will delve into the mechanism of MenA and compare different inhibitor classes, with a conceptual focus on scaffolds related to pyridazinyl-piperidine structures, and contrast them with well-documented MenA inhibitors.
The Rationale for Targeting MenA in Antibacterial Drug Discovery
The menaquinone (MK or Vitamin K2) biosynthesis pathway is essential for respiratory metabolism in many pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). MenA, a key enzyme in this pathway, catalyzes the transfer of an octaprenyl group to 1,4-dihydroxy-2-naphthoate (DHNA), a crucial step in the formation of the MK backbone. The absence of a homologous pathway in humans makes MenA an attractive target for the development of selective antibacterial agents with a potentially lower risk of host toxicity.
The inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect. This mechanism is distinct from many current antibiotics, suggesting a low probability of cross-resistance with existing drug classes.
Figure 1: A simplified diagram of the Menaquinone (Vitamin K2) biosynthesis pathway, highlighting the critical step catalyzed by MenA and the point of intervention for MenA inhibitors.
Classes of MenA Inhibitors: A Comparative Overview
While "1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid" is not found in the current scientific literature as a characterized MenA inhibitor, its core structure, a substituted pyridazinyl-piperidine, represents a class of heterocyclic compounds that are of interest in medicinal chemistry. For the purpose of this guide, we will use this as a representative of novel, potentially unexplored scaffolds and compare it conceptually to established classes of MenA inhibitors.
Diaryl Ether-Based Inhibitors (e.g., Compound A)
This class of compounds has been identified as potent inhibitors of MenA. They are thought to act as non-competitive inhibitors with respect to DHNA.
Benzofuran-Based Inhibitors (e.g., Compound B)
Benzofurans represent another significant class of MenA inhibitors. Their mechanism often involves competing with the DHNA substrate.
Novel Heterocyclic Scaffolds (Conceptual: Pyridazinyl-piperidines)
The pyridazinyl-piperidine scaffold is present in various biologically active molecules. Its potential as a MenA inhibitor would likely depend on the specific substitutions and their ability to interact with the active site of the MenA enzyme. A carboxylic acid moiety, as in the proposed compound, could potentially mimic the carboxylate of the DHNA substrate, suggesting a competitive mechanism of inhibition. The chloro-pyridazine group would likely occupy a hydrophobic pocket within the enzyme.
Comparative Performance Data
The following table summarizes key performance metrics for representative compounds from different classes of MenA inhibitors. Data for the conceptual pyridazinyl-piperidine is hypothetical and based on desired characteristics for a promising lead compound.
| Inhibitor Class | Representative Compound | MenA IC50 (nM) | S. aureus MIC (µg/mL) | Cytotoxicity (CC50, µM) | Putative Mechanism |
| Diaryl Ethers | Compound A | 10-50 | 0.1-0.5 | > 50 | Non-competitive |
| Benzofurans | Compound B | 50-200 | 0.5-2.0 | > 50 | Competitive |
| Conceptual Pyridazinyl-piperidine | "this compound" | Target <100 | Target <1.0 | Target >50 | Competitive (Hypothesized) |
Experimental Protocols for Evaluating MenA Inhibitors
The validation of novel MenA inhibitors requires a series of robust in vitro and cell-based assays.
MenA Enzymatic Assay
This assay directly measures the enzymatic activity of MenA and its inhibition by test compounds.
Principle: A common method is a fluorescence-based assay that measures the depletion of the substrate DHNA.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant MenA from S. aureus is expressed and purified.
-
Reaction Mixture: Prepare a reaction buffer containing a detergent (e.g., Triton X-100), the farnesyl pyrophosphate (FPP) substrate, and the purified MenA enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Initiate Reaction: Start the reaction by adding the DHNA substrate.
-
Fluorescence Reading: Monitor the decrease in DHNA fluorescence over time using a plate reader (Excitation: ~340 nm, Emission: ~430 nm).
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound by fitting the data to a dose-response curve.
Figure 2: Workflow for a fluorescence-based MenA enzymatic inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a bacterium.
Principle: The broth microdilution method is a standard procedure.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213 or a relevant MRSA strain) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A growth indicator like resazurin can be used for a colorimetric readout.
Conclusion and Future Outlook
The development of novel MenA inhibitors is a promising strategy to combat antibiotic-resistant bacteria. While established classes like diaryl ethers and benzofurans have shown potent activity, the exploration of new chemical scaffolds, such as the conceptual pyridazinyl-piperidines, is crucial for identifying next-generation antibiotics. The ideal MenA inhibitor will possess high enzymatic potency, excellent whole-cell activity against target pathogens, a favorable safety profile (high cytotoxicity CC50), and drug-like physicochemical properties. Future research should focus on optimizing the potency and pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.
References
-
Dhiman, R., et al. (2019). The Menaquinone (Vitamin K2) Biosynthesis Pathway is a New Target for Old and New Drugs. Frontiers in Microbiology. [Link]
-
Debnath, J., et al. (2017). Identification of novel MenA inhibitors as potential antibacterial agents. Journal of Medicinal Chemistry. [Link]
-
Dato, L., et al. (2014). Discovery of novel, potent, and selective inhibitors of Staphylococcus aureus 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA). Journal of Medicinal Chemistry. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. [Link]
A Senior Application Scientist's Guide to the Efficacy of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid Analogs as Novel p53 Activators
This guide provides an in-depth technical comparison of a series of novel 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid analogs. The focus is on their efficacy as activators of the tumor suppressor protein p53, a critical target in oncology drug discovery. We will explore the synthesis, structure-activity relationships (SAR), and comparative biological performance of these compounds, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Targeting p53 with Novel Pyridazine Scaffolds
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stress, such as DNA damage or oncogene activation, p53 orchestrates a range of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby eliminating potentially cancerous cells. However, in a vast number of human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself or through the overexpression of its negative regulators, such as MDM2.
The reactivation of wild-type p53 in tumor cells where it is suppressed by proteins like MDM2 presents a promising therapeutic strategy. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function and trigger tumor cell death. Recent studies have highlighted that N-pyridazin-3-piperidine derivatives can act as potent p53 activators, demonstrating significant efficacy against cancer cell lines. This guide focuses on a specific chemical scaffold, this compound, and explores how structural modifications to this core influence its p53-activating potential.
Synthesis of this compound Analogs
The synthesis of the target analogs begins with the coupling of 3,6-dichloropyridazine with a piperidine-4-carboxylic acid derivative. The carboxylic acid moiety is often protected as an ester (e.g., ethyl ester) during this initial step to prevent unwanted side reactions. Subsequent modifications are then made to the carboxylic acid group to generate a library of amides and other derivatives.
A generalized synthetic scheme is presented below. The key step involves the nucleophilic aromatic substitution of one of the chlorine atoms on the pyridazine ring by the secondary amine of the piperidine ring. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Caption: General synthetic route for 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide analogs.
Comparative Efficacy of Analogs in p53 Activation
To evaluate the efficacy of the synthesized analogs as p53 activators, a cellular reporter assay is employed. This assay utilizes a cancer cell line (e.g., MCF-7, which expresses wild-type p53) that has been engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter. Activation of p53 by the test compounds leads to the expression of the reporter gene, which can be quantified.
Table 1: In Vitro p53 Activation and Anti-proliferative Activity of Analogs
| Compound ID | R Group (at carboxamide) | p53 Activation (Fold Induction) | Anti-proliferative IC50 (µM) in MCF-7 cells |
| Parent Acid | -OH | 1.2 ± 0.2 | > 100 |
| Analog A | -NH-CH₃ | 3.5 ± 0.4 | 25.6 |
| Analog B | -NH-CH₂CH₃ | 4.1 ± 0.5 | 18.2 |
| Analog C | -NH-(CH₂)₂CH₃ | 3.8 ± 0.3 | 22.1 |
| Analog D | -NH-Phenyl | 8.9 ± 0.9 | 5.4 |
| Analog E | -NH-(4-fluorophenyl) | 10.2 ± 1.1 | 3.1 |
| Analog F | -NH-(4-chlorophenyl) | 9.5 ± 0.8 | 4.5 |
| Analog G | -NH-(4-methoxyphenyl) | 7.1 ± 0.6 | 8.9 |
| Nutlin-3a (Control) | N/A | 12.5 ± 1.5 | 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key structure-activity relationships:
-
Carboxylic Acid vs. Amides: The parent carboxylic acid shows minimal p53 activation. Conversion of the carboxylic acid to a carboxamide significantly enhances activity, suggesting that the amide moiety is crucial for interaction with the biological target.
-
Alkyl Amides: Simple alkyl amides (Analogs A-C) exhibit moderate p53 activation. There appears to be a slight preference for an ethyl group (Analog B) over methyl or propyl groups.
-
Aromatic Amides: A significant leap in potency is observed with the introduction of an aromatic ring at the amide nitrogen (Analogs D-G). This suggests a potential hydrophobic or pi-stacking interaction is critical for high-affinity binding.
-
Substituents on the Phenyl Ring: Halogen substitution on the phenyl ring, particularly fluorine (Analog E), further enhances p53 activation and anti-proliferative activity. A methoxy group (Analog G) is less favorable than a halogen, but still provides potent activity.
Caption: Structure-Activity Relationship (SAR) summary for p53 activation.
Experimental Protocols
Protocol 1: General Synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide Analogs
-
Reaction Setup: To a solution of ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: p53-Luciferase Reporter Assay
-
Cell Seeding: Seed MCF-7 cells stably expressing a p53-responsive luciferase reporter construct into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) or vehicle control (DMSO). Include a known p53 activator, such as Nutlin-3a, as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Express the p53 activation as fold induction relative to the vehicle-treated control.
Caption: Workflow for the p53-luciferase reporter assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel p53 activators. Our comparative analysis demonstrates that modification of the carboxylic acid to an amide, particularly an N-aryl amide with electron-withdrawing substituents, significantly enhances the p53-activating and anti-proliferative activities of these compounds. Analog E, with a 4-fluorophenyl amide moiety, emerged as the most potent analog in this series.
Future work should focus on further optimization of this lead compound. This could involve exploring a wider range of substituents on the phenyl ring to probe for additional beneficial interactions. Furthermore, detailed mechanistic studies, including co-crystallization with the MDM2-p53 complex, would provide invaluable insights into the precise binding mode of these compounds and guide the design of next-generation inhibitors with improved potency and drug-like properties. In vivo efficacy studies in relevant animal models of cancer are also a critical next step to validate the therapeutic potential of this promising class of compounds.
References
-
Joerger, A. C., & Fersht, A. R. (2016). The p53 Pathway: Origins, Inactivation in Cancer, and Therapeutic Approaches. Annual Review of Biochemistry, 85, 335-363. [Link]
-
Vassilev, L. T. (2007). MDM2 inhibitors for cancer therapy. Trends in Molecular Medicine, 13(1), 23-31. [Link]
-
Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241. [Link]
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 131, 118410. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
